2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide
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Overview
Description
2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol. This intermediate is synthesized from 4-methylaniline through a series of reactions, including acylation and cyclization .
The next step involves the alkylation of 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol using an appropriate alkylating agent, such as 2-bromo-1-phenylethanone, under alkaline conditions . The resulting product is then reacted with hydrazine hydrate to form the hydrazide derivative. Finally, the condensation of the hydrazide with 1-naphthylmethylidene yields the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer properties and ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4,5-BIS(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E,2Z)-2-BROMO-3-PHENYL-2-PROPENYLIDENE]ACETOHYDRAZIDE
- **(R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol
Uniqueness
2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the naphthylmethylidene moiety further enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H23N5OS |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C28H23N5OS/c1-20-14-16-22(17-15-20)27-31-32-28(33(27)24-11-3-2-4-12-24)35-19-26(34)30-29-18-23-10-7-9-21-8-5-6-13-25(21)23/h2-18H,19H2,1H3,(H,30,34)/b29-18+ |
InChI Key |
ZUAOUWLYWCLOBU-RDRPBHBLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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